Human Aromatase (CYP19A1) Inhibition: Trans-4′-Amino Derivative vs. Resveratrol, the Parent Lead Compound
(E)-4-(3,4,5-Trimethoxystyryl)aniline inhibits human aromatase with an IC50 of 900 nM [1]. This represents an approximately 89-fold improvement in potency over the parent natural product resveratrol, which exhibits an IC50 of 80,000 nM (80 μM) in the same assay system [1]. The 4′-amino substituent on the trans-stilbene scaffold is a key contributor to this enhanced aromatase affinity.
| Evidence Dimension | Human aromatase (CYP19A1) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Resveratrol IC50 = 80,000 nM (80 μM) |
| Quantified Difference | ~89-fold more potent than resveratrol |
| Conditions | Inhibition of human aromatase preincubated with NADP+ for 10 min before substrate addition, measured after 30 min (Bioorg. Med. Chem. 2010, 18, 5352–5366) |
Why This Matters
For users developing aromatase-targeted chemopreventive agents, this compound provides a structurally defined trans-stilbene scaffold with sub-micromolar potency, enabling rational optimization beyond the weak micromolar activity of resveratrol.
- [1] Sun, B.; Hoshino, J.; Jermihov, K.; Marler, L.; Pezzuto, J. M.; Mesecar, A. D.; Cushman, M. Design, synthesis, and biological evaluation of resveratrol analogues as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer. Bioorg. Med. Chem. 2010, 18 (14), 5352–5366. View Source
